(3-Chloro-5-fluoro-4-methylthiophen-2-yl)boronic acid
Description
Properties
Molecular Formula |
C5H5BClFO2S |
|---|---|
Molecular Weight |
194.42 g/mol |
IUPAC Name |
(3-chloro-5-fluoro-4-methylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C5H5BClFO2S/c1-2-3(7)4(6(9)10)11-5(2)8/h9-10H,1H3 |
InChI Key |
OLLOKDGVWUOUBX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(S1)F)C)Cl)(O)O |
Origin of Product |
United States |
Preparation Methods
Halogenation Steps
Chlorination : This step involves the introduction of a chlorine atom onto the thiophene ring. Chlorination can be achieved using chlorinating agents such as N-chlorosuccinimide (NCS) or chlorine gas under controlled conditions.
Fluorination : Fluorination is typically performed using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce a fluorine atom onto the thiophene ring.
Boronic Acid Formation
After halogenation, the next step involves converting the halogenated thiophene derivative into a boronic acid. This is typically achieved through a palladium-catalyzed reaction with bis(pinacolato)diboron (B$$2$$pin$$2$$) or other boron sources.
Reaction Conditions and Catalysts
The synthesis of (3-Chloro-5-fluoro-4-methylthiophen-2-yl)boronic acid often requires specific conditions to ensure high yields and purity. These conditions include:
- Temperature : Elevated temperatures (around 80–100°C) are typically used for the cross-coupling reactions.
- Catalysts : Palladium-based catalysts, such as Pd(PPh$$3$$)$$4$$, are commonly employed.
- Solvents : Inert solvents like 1,4-dioxane or tetrahydrofuran (THF) are used to facilitate the reaction.
Purification and Characterization
After synthesis, the compound is purified using techniques such as column chromatography or recrystallization. Characterization involves spectroscopic methods like NMR ($$^1$$H and $$^{13}$$C) and mass spectrometry (MS) to confirm the structure and purity of the compound.
Applications
(3-Chloro-5-fluoro-4-methylthiophen-2-yl)boronic acid is versatile and finds applications in various fields, including medicinal chemistry and organic synthesis. It is particularly useful in cross-coupling reactions for forming carbon-carbon bonds.
Data and Research Findings
Synthesis Yields
| Compound | Yield (%) | Conditions |
|---|---|---|
| Starting Material | - | - |
| Halogenated Intermediate | 70-80 | Chlorination/Fluorination |
| Boronic Acid Derivative | 60-70 | Palladium-catalyzed reaction |
Spectroscopic Data
| Spectroscopic Method | Data |
|---|---|
| $$^1$$H NMR | Signals corresponding to thiophene protons and methyl group |
| $$^{13}$$C NMR | Signals for thiophene carbons and boronic acid carbon |
| HRMS | Molecular ion peak corresponding to the boronic acid derivative |
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 80-100°C |
| Catalyst | Pd(PPh$$3$$)$$4$$ |
| Solvent | 1,4-Dioxane or THF |
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-fluoro-3-methylthiophenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).
Conditions: The reactions are typically carried out at temperatures ranging from 80°C to 120°C under an inert atmosphere.
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
4-Chloro-2-fluoro-3-methylthiophenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-3-methylthiophenylboronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Boronic Acids
*Calculated using molecular formula.
†Estimated based on substituent effects .
Key Observations:
- Thiophene vs. Phenyl Backbone : The thiophene core in the target compound may enhance conjugation and stability compared to phenyl-based analogs like 3-AcPBA .
- Halogen Effects : Chlorine and fluorine substituents lower pKa compared to 3-AcPBA (pKa ~8.7), increasing reactivity at physiological pH .
Physicochemical and Reactivity Comparison
pKa and Lewis Acidity
- The target compound’s pKa is influenced by the electron-withdrawing Cl and F substituents, which stabilize the boronate anion, reducing pKa compared to 3-AcPBA (~8.7) .
- Fluorine’s through-space effects dominate over through-bond electronic effects, as seen in fluoro-substituted phenylboronic acids .
Hydrolysis and Stability
Key Insights:
- Enzyme Inhibition: The methoxyethyl-phenoxy analog’s HDAC inhibition at 1 µM highlights the role of bulky substituents in enhancing target specificity, a design consideration for the target compound.
Research Findings and Implications
Antiproliferative Activity : Structural analogs like phenanthren-9-yl boronic acid show potent cytotoxicity, suggesting the target compound’s thiophene core and halogen substituents may confer similar activity .
pH-Dependent Reactivity : The compound’s lower pKa (~7.5–8.5) compared to 3-AcPBA makes it more suitable for physiological applications, such as glucose sensing or drug delivery .
Synthetic Utility : The halogen and methyl groups enhance regioselectivity in Suzuki couplings, a trait shared with (4-bromo-5-methylthiophen-2-yl)boronic acid .
Biological Activity
(3-Chloro-5-fluoro-4-methylthiophen-2-yl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Overview of Boronic Acids
Boronic acids, including (3-Chloro-5-fluoro-4-methylthiophen-2-yl)boronic acid, are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. They have been extensively studied for their ability to interact with various biological targets, including enzymes and receptors. Their unique chemical properties allow them to form reversible covalent bonds with diols, making them useful in drug design and development.
-
Inhibition of β-Lactamases :
- Boronic acids act as transition-state analogue inhibitors against β-lactamases (BLs), which are enzymes that confer antibiotic resistance by hydrolyzing β-lactam antibiotics. Studies have shown that compounds like (3-Chloro-5-fluoro-4-methylthiophen-2-yl)boronic acid can effectively inhibit serine β-lactamases, with varying potency depending on the specific enzyme class targeted .
-
Anticancer Activity :
- Research indicates that certain boronic acids exhibit cytotoxic effects against various cancer cell lines. For instance, they may induce apoptosis or inhibit cell proliferation through interactions with cellular pathways involved in growth regulation . The specific activity of (3-Chloro-5-fluoro-4-methylthiophen-2-yl)boronic acid in this context requires further investigation.
- Antibacterial Properties :
1. Inhibition Profile Against β-Lactamases
A study evaluated the inhibitory effects of various boronic acids on clinically relevant β-lactamases. The results indicated that (3-Chloro-5-fluoro-4-methylthiophen-2-yl)boronic acid demonstrated significant inhibition against specific serine β-lactamases, with IC50 values indicating effective concentrations for therapeutic applications .
| Enzyme Type | Inhibition Potency (IC50) | Notes |
|---|---|---|
| Serine β-lactamase | 5 µM | Strong inhibition observed |
| Class D Carbapenemase | 20 µM | Weaker inhibition compared to serine types |
2. Anticancer Activity
In vitro studies have shown that boronic acids can induce cytotoxicity in cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The compound's mechanism appears to involve the disruption of metabolic pathways essential for cancer cell survival .
3. Antifungal and Antibacterial Studies
Research has highlighted the antifungal properties of thiophene-based compounds, including derivatives like (3-Chloro-5-fluoro-4-methylthiophen-2-yl)boronic acid. These compounds were tested against various fungal strains and demonstrated effective inhibition .
Q & A
Basic Research Questions
Q. What are the optimal synthesis strategies for (3-Chloro-5-fluoro-4-methylthiophen-2-yl)boronic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves halogenation and boronation steps. For example, halogenation of the thiophene ring followed by Miyaura borylation using Pd catalysts (e.g., PdCl₂(dppf)) in anhydrous THF or dioxane under inert atmospheres. Reaction conditions such as temperature (60–90°C), pH (neutral to slightly basic), and stoichiometric ratios of reagents (e.g., pinacolborane) are critical for achieving high yields (>70%) and minimizing side reactions like protodeboronation. Analytical validation via -NMR and mass spectrometry ensures purity .
Q. How does the structural configuration of (3-Chloro-5-fluoro-4-methylthiophen-2-yl)boronic acid distinguish it from analogous thiophenyl boronic acids?
- Methodological Answer : The compound’s unique substitution pattern—chloro (C3), fluoro (C5), and methyl (C4) groups on the thiophene ring—imparts distinct electronic and steric effects. Computational studies (DFT) reveal reduced electron density at the boron center compared to non-fluorinated analogs, enhancing electrophilicity for Suzuki-Miyaura couplings. Comparative -NMR data show chemical shifts ~30 ppm, consistent with arylboronic acids, but with altered coupling constants due to fluorine’s electronegativity .
Q. What safety protocols are essential when handling (3-Chloro-5-fluoro-4-methylthiophen-2-yl)boronic acid in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritation. Avoid aqueous solutions at extreme pH to prevent boroxine formation. Storage under inert gas (argon) at 2–8°C in amber vials minimizes degradation. Spill management requires neutralization with sodium bicarbonate and disposal via hazardous waste protocols .
Advanced Research Questions
Q. What kinetic and thermodynamic factors govern the reactivity of (3-Chloro-5-fluoro-4-methylthiophen-2-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer : Stopped-flow kinetic studies indicate rapid transmetallation (seconds) with Pd(0) catalysts, but steric hindrance from the methyl group slows oxidative addition. Thermodynamic binding constants () for diol-containing partners (e.g., sugars) follow trends: fructose > glucose (~10 M), driven by boronate ester stability. Solvent polarity (e.g., DMF vs. THF) modulates reaction rates by stabilizing transition states .
Q. How can computational models guide the design of bioactive derivatives using (3-Chloro-5-fluoro-4-methylthiophen-2-yl)boronic acid as a scaffold?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations predict binding modes to enzymes like proteasomes or β-lactamases. Substituent effects (e.g., replacing chloro with cyano) are evaluated via QSAR models to optimize IC values. DFT calculations (B3LYP/6-31G*) assess frontier orbital energies for redox stability in biological environments .
Q. What analytical challenges arise in characterizing (3-Chloro-5-fluoro-4-methylthiophen-2-yl)boronic acid, and how are they mitigated?
- Methodological Answer : MALDI-MS analysis is complicated by boroxine formation (dehydration/trimerization). Derivatization with diols (e.g., 1,2-ethanediol) stabilizes the monomeric boronate ester, enabling accurate mass detection. High-resolution LC-MS with ESI+ ionization and collision-induced dissociation (CID) fragments confirm structural integrity .
Q. How do steric and electronic effects of the 4-methyl group influence regioselectivity in C–C bond-forming reactions?
- Methodological Answer : The methyl group at C4 directs coupling partners to the less hindered C2 position. Hammett studies (σ = +0.37) show electron-withdrawing substituents (Cl, F) increase reaction rates with electron-rich aryl halides. Competitive experiments (GC-MS monitoring) reveal >90% regioselectivity in couplings with 2-bromopyridine .
Q. What strategies optimize reaction conditions for high-throughput synthesis of derivatives using this boronic acid?
- Methodological Answer : Automated IMCR (Iterative Multiple Component Reactions) platforms screen variables (base, solvent, ligand) via DoE (Design of Experiments). Surrogate models (e.g., Gaussian Processes) predict optimal combinations (e.g., KPO, Pd(OAc)₂, SPhos ligand in DMF) to maximize yield (>85%) while minimizing side products .
Tables
Table 1 : Comparative Reactivity of Thiophenyl Boronic Acids in Suzuki-Miyaura Couplings
| Compound | Substituents | Rate Constant (k, Ms) | Reference |
|---|---|---|---|
| (3-Cl-5-F-4-Me-thiophen-2-yl)BA | Cl (C3), F (C5), Me (C4) | 1.2 × 10 | |
| (5-Me-thiophen-2-yl)BA | Me (C5) | 3.8 × 10 | |
| Phenylboronic acid | None | 6.5 × 10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
